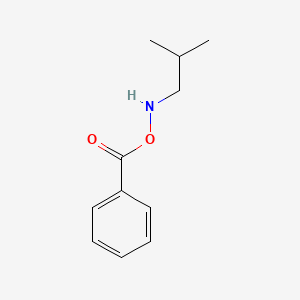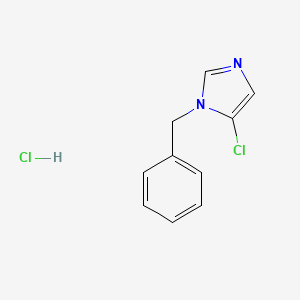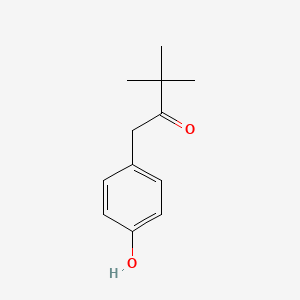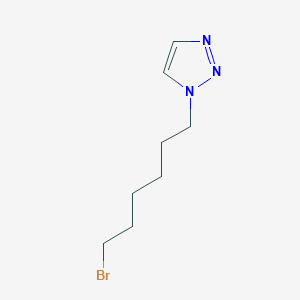
H-|A-HoAla(3-benzothienyl)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“H-|A-HoAla(3-benzothienyl)-OH” is a synthetic compound that features a 3-benzothienyl group attached to a modified alanine residue
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “H-|A-HoAla(3-benzothienyl)-OH” typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as alanine and 3-benzothiophene.
Protection and Activation: The amino group of alanine is protected using a suitable protecting group, and the carboxyl group is activated for coupling.
Coupling Reaction: The activated alanine derivative is coupled with 3-benzothiophene under specific reaction conditions, such as the presence of a coupling reagent like EDCI or DCC.
Deprotection: The protecting group is removed to yield the final product, “this compound”.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
“H-|A-HoAla(3-benzothienyl)-OH” can undergo various chemical reactions, including:
Oxidation: The 3-benzothienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzothienyl group or other functional groups present in the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzothienyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, nucleophiles, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothienyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothienyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of “H-|A-HoAla(3-benzothienyl)-OH” involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity.
Signal Transduction: The compound could influence signal transduction pathways, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-|A-HoAla(3-thienyl)-OH: A similar compound with a thiophene ring instead of a benzothiophene ring.
H-|A-HoAla(3-furyl)-OH: A compound with a furan ring in place of the benzothiophene ring.
Uniqueness
“H-|A-HoAla(3-benzothienyl)-OH” is unique due to the presence of the benzothienyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to the electronic and steric effects of the benzothienyl ring.
Eigenschaften
Molekularformel |
C12H13NO2S |
|---|---|
Molekulargewicht |
235.30 g/mol |
IUPAC-Name |
(3S)-3-amino-4-(1-benzothiophen-3-yl)butanoic acid |
InChI |
InChI=1S/C12H13NO2S/c13-9(6-12(14)15)5-8-7-16-11-4-2-1-3-10(8)11/h1-4,7,9H,5-6,13H2,(H,14,15)/t9-/m0/s1 |
InChI-Schlüssel |
FGCYUNZSPGBIGH-VIFPVBQESA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CS2)C[C@@H](CC(=O)O)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CS2)CC(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















